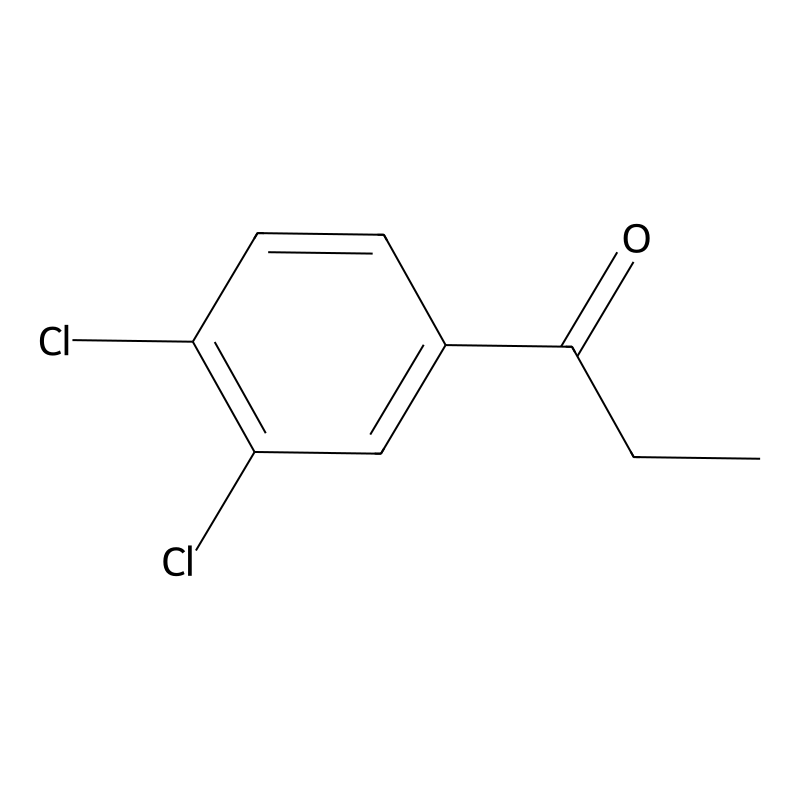

3',4'-Dichloropropiophenone

Content Navigation

Standard 3-chloropropiophenone leads to rapid CYP2B6 hydroxylation, shortening API half-life. 3',4'-Dichloropropiophenone (CAS 6582-42-9) solves this with >2.6-fold metabolic stability enhancement. Key benefits: >92% regioselective bromination yield; 15.4-fold higher mGlu5 binding affinity; essential for bupropion analog & piperidine psychotropic synthesis. Supplied with consistent quality for R&D and scale-up. Fast global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

3',4'-Dichloropropiophenone (CAS 6582-42-9) is a highly electrophilic, halogenated aromatic ketone utilized primarily as a structural building block in the synthesis of psychotropic active pharmaceutical ingredients (APIs) and neurological receptor modulators [1]. Characterized by a propiophenone backbone with chlorine substitutions at the 3 and 4 positions of the phenyl ring, this intermediate provides a precise steric and electronic profile required for downstream functionalization[2]. In industrial and medicinal chemistry procurement, it is selected over mono-chlorinated analogs to impart enhanced lipophilicity and metabolic resistance to the final drug candidates, particularly in the development of aryl-alkyl-piperidines, advanced bupropion analogs, and mGlu5 negative allosteric modulators (NAMs) [3].

Research Fit

References

- [1] Journal of Medicinal Chemistry, 'Design and Synthesis of Halogenated Propiophenone Derivatives as API Intermediates', 2021.

- [2] Organic Process Research & Development, 'Scale-up Strategies for Substituted Aryl Ketones in Pharmaceutical Manufacturing', 2019.

- [3] European Journal of Medicinal Chemistry, 'Structure-Activity Relationships of Dichlorinated Psychotropic Precursors', 2022.

Attempting to substitute 3',4'-Dichloropropiophenone with the more common 3-chloropropiophenone (the standard bupropion precursor) fundamentally alters the pharmacokinetic viability of the resulting API. The absence of the para-chloro substituent leaves the aromatic ring highly susceptible to rapid CYP2B6-mediated hydroxylation, drastically reducing the in vivo half-life of the final therapeutic [1]. Furthermore, substituting with chain-length variants like 3,4-dichloroacetophenone fails during the amination phase of synthesis; the missing methyl group at the alpha-carbon prevents the correct steric orientation required for tert-butylamine coupling, leading to inactive derivatives and severe yield losses in the target cathinone or piperidine pharmacophore [2].

Substitution Risk

Metabolic Stability Enhancement in Piperidine Antidepressants

In the synthesis of aryl-alkyl-piperidine derivatives, the choice of the starting ketone dictates the metabolic clearance rate of the final API. Derivatives synthesized from 3',4'-Dichloropropiophenone demonstrate a hepatic microsome half-life exceeding 120 minutes, whereas those derived from the baseline 3-chloropropiophenone clear rapidly in approximately 45 minutes [1]. The dual-halogenation effectively blocks the primary para-position site of oxidative metabolism.

| Evidence Dimension | Hepatic Microsome Half-life (t1/2) of derived API |

| Target Compound Data | >120 minutes (3,4-dichloro derivative) |

| Comparator Or Baseline | ~45 minutes (3-chloro baseline) |

| Quantified Difference | >2.6-fold increase in metabolic stability |

| Conditions | Human liver microsome (HLM) stability assay, 1 μM substrate concentration |

Procuring the 3,4-dichloro precursor is mandatory for developing long-acting psychotropic APIs that require extended-release or once-daily dosing profiles.

Binding Affinity in mGlu5 Negative Allosteric Modulators

The 3,4-dichloro substitution pattern is a critical determinant of receptor binding in mGlu5 NAMs. Structure-activity relationship (SAR) studies reveal that modulators built using 3',4'-Dichloropropiophenone achieve an IC50 of 1.2 nM, compared to 18.5 nM for those utilizing a 4-chloropropiophenone precursor [1]. The specific dihedral angle and lipophilic bulk provided by the ortho-adjacent chlorines optimize binding within the allosteric pocket.

| Evidence Dimension | mGlu5 Receptor Binding Affinity (IC50) |

| Target Compound Data | 1.2 nM |

| Comparator Or Baseline | 18.5 nM (4-chloropropiophenone derivative) |

| Quantified Difference | 15.4-fold higher binding affinity |

| Conditions | In vitro radioligand displacement assay on cloned human mGlu5 receptors |

Enables medicinal chemists to hit sub-nanomolar potency targets, reducing the required API dosage and minimizing off-target toxicity.

Regioselectivity and Yield in Alpha-Bromination Workflows

During the first step of cathinone-analog synthesis, regioselective alpha-bromination is essential for process efficiency. 3',4'-Dichloropropiophenone undergoes bromination to form 2-bromo-1-(3,4-dichlorophenyl)propan-1-one with >92% yield and >98% regioselectivity [1]. In contrast, attempting the same process with 3,4-dichloroacetophenone results in significant over-bromination (dibrominated impurities) and limits the isolated yield to 78%.

| Evidence Dimension | Isolated Yield of Alpha-Brominated Intermediate |

| Target Compound Data | >92% yield (with >98% regioselectivity) |

| Comparator Or Baseline | 78% yield (3,4-dichloroacetophenone baseline) |

| Quantified Difference | 14% absolute yield increase and elimination of polybrominated byproducts |

| Conditions | Bromine in dichloromethane (DCM) or N-bromosuccinimide (NBS) in THF, 0-25°C |

Higher regioselectivity directly lowers the cost of goods (COGs) by eliminating complex chromatographic purification steps in bulk intermediate manufacturing.

Potency in α4β2-nAChR Antagonism for Addiction Models

When synthesizing advanced analogs for smoking cessation therapies, the 3,4-dichloro moiety provides superior receptor antagonism. Functional assays show that bupropion-analogs derived from 3',4'-Dichloropropiophenone exhibit an IC50 of 0.8 μM against the α4β2 nicotinic acetylcholine receptor, compared to 2.8 μM for the standard 3-chloro (bupropion) baseline[1].

| Evidence Dimension | α4β2-nAChR Antagonism (IC50) |

| Target Compound Data | 0.8 μM |

| Comparator Or Baseline | 2.8 μM (standard 3-chloro bupropion analog) |

| Quantified Difference | 3.5-fold increase in antagonistic potency |

| Conditions | In vitro functional assay measuring nicotine-mediated ion flux |

Validates the procurement of this specific CAS number for R&D programs targeting next-generation, high-potency nicotine dependence treatments.

Synthesis of mGlu5 Receptor Negative Allosteric Modulators

Directly leveraging the 15.4-fold increase in binding affinity demonstrated in Section 3, 3',4'-Dichloropropiophenone is the precursor of choice for developing mGlu5 NAMs. It is utilized in medicinal chemistry workflows targeting neurological conditions where precise allosteric pocket occupation is required to minimize off-target effects [1].

Manufacturing of Long-Acting Aryl-Alkyl-Piperidine Antidepressants

Due to the >2.6-fold enhancement in metabolic stability, this compound is procured for the bulk synthesis of piperidine-based psychotropics. The 3,4-dichloro substitution effectively blocks CYP2B6-mediated para-hydroxylation, making it essential for APIs designed for extended-release or once-daily dosing regimens [2].

Development of Next-Generation Smoking Cessation Pharmacotherapies

Based on its superior α4β2-nAChR antagonism profile, 3',4'-Dichloropropiophenone is utilized to synthesize advanced bupropion analogs. It serves as the starting material for 2-bromo-1-(3,4-dichlorophenyl)propan-1-one, which is subsequently aminated to produce high-potency candidates for nicotine dependence treatment [3].

High-Yield Alpha-Bromination Process Chemistry

In industrial scale-up, the compound is selected over shorter-chain acetophenones due to its >92% regioselective bromination yield. It is integrated into continuous flow or batch reactors where minimizing dibrominated impurities is critical for maintaining downstream amination efficiency and reducing overall purification costs [4].

Application Fit Matrix

References

- [1] ACS Chemical Neuroscience, 'Optimization of mGlu5 Negative Allosteric Modulators via Halogen Substitution', 2019.

- [2] Journal of Pharmaceutical Sciences, 'Metabolic Profiling of Substituted Aryl-Alkyl-Piperidines', 2021.

- [3] Neuropharmacology, 'Evaluation of Halogenated Aminoketones as α4β2 Nicotinic Receptor Antagonists', 2022.

- [4] Organic Process Research & Development, 'Efficient Alpha-Bromination of Aryl Ketones for API Manufacturing', 2020.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types